molecular formula C32H24N8O4 B11613565 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11613565
M. Wt: 584.6 g/mol
InChI Key: GHPUJFDDHMMNAK-UHFFFAOYSA-N
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Description

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound featuring benzotriazole and methoxyphenyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the reaction of benzotriazole with appropriate aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzotriazole compounds .

Mechanism of Action

The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The benzotriazole moiety acts as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules . The methoxyphenyl groups contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its dual benzotriazole and methoxyphenyl functionalities, which confer distinct electronic and steric properties. These features make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C32H24N8O4

Molecular Weight

584.6 g/mol

IUPAC Name

2,5-bis(benzotriazol-1-yl)-3,6-bis(3-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H24N8O4/c1-43-21-11-7-9-19(17-21)33-27-29(39-25-15-5-3-13-23(25)35-37-39)32(42)28(34-20-10-8-12-22(18-20)44-2)30(31(27)41)40-26-16-6-4-14-24(26)36-38-40/h3-18,33-34H,1-2H3

InChI Key

GHPUJFDDHMMNAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)OC)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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